molecular formula C9H17N B12981181 1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine

1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine

Cat. No.: B12981181
M. Wt: 139.24 g/mol
InChI Key: LAWSJMJMIAHMMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives, such as bicyclo[2.2.1]heptan-2-one.

    Reductive Amination: The key step involves the reductive amination of bicyclo[2.2.1]heptan-2-one with N-methylmethanamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The N-methylmethanamine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A precursor in the synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine.

    Bicyclo[2.2.1]heptan-2-ol: Another related compound with similar structural features.

    Norbornane: The parent hydrocarbon of the bicyclo[2.2.1]heptane framework.

Uniqueness

This compound is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine

InChI

InChI=1S/C9H17N/c1-10-6-9-5-7-2-3-8(9)4-7/h7-10H,2-6H2,1H3

InChI Key

LAWSJMJMIAHMMC-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC2CCC1C2

Origin of Product

United States

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